molecular formula C7H8BrF3N2O B1482847 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2090849-67-3

2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1482847
CAS RN: 2090849-67-3
M. Wt: 273.05 g/mol
InChI Key: BKUHAYVBIXWDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol is a compound that has a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of approximately 95.3 °C and a molecular weight of 263.09 g/mol. This compound has been used in various fields such as organic synthesis, chemical biology, and biochemistry.

Scientific Research Applications

2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to prepare a variety of compounds. It has also been used as a catalyst in the synthesis of biaryl compounds, which are important building blocks for drug discovery. In addition, this compound has been used in the study of enzyme inhibition, as it can be used to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol is not fully understood. However, it is believed that the compound binds to the active site of the enzyme, preventing it from catalyzing its reaction. This binding is believed to be reversible, as the compound can be removed from the enzyme by washing or dilution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol are not well understood. However, it has been shown to inhibit the activity of certain enzymes, suggesting that it may have an effect on the biochemical pathways in which these enzymes are involved. In addition, this compound has been shown to have a moderate effect on the activity of certain hormones, suggesting that it may have an effect on physiological processes.

Advantages and Limitations for Lab Experiments

The use of 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it is not highly toxic. In addition, its low boiling point makes it easy to handle and store. On the other hand, this compound can be volatile and can react with other compounds, making it difficult to work with in certain experiments.

Future Directions

The use of 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol has potential applications in a variety of areas. It could be used to study enzyme inhibition, as well as the biochemical and physiological effects of certain hormones. In addition, it could be used as a starting material in organic synthesis to prepare a variety of compounds. Finally, it could be used as a catalyst in the synthesis of biaryl compounds, which are important building blocks for drug discovery.

properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N2O/c1-4-5(8)6(7(9,10)11)12-13(4)2-3-14/h14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUHAYVBIXWDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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